2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

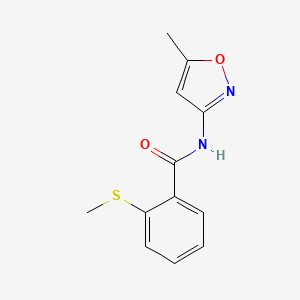

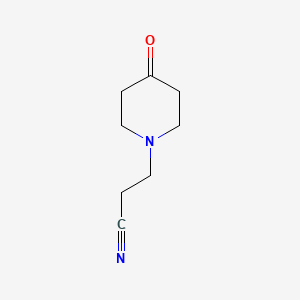

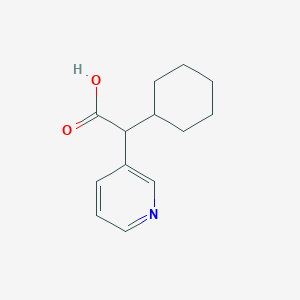

“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.20 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=Cc1cccn1-c2ccccc2C#N . The InChI representation is 1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrole-based compounds are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 196.20 .Applications De Recherche Scientifique

Solvent Polarity and Photochemical Reaction Mechanisms

Research by Bohnwagner et al. (2016) delves into the influence of solvent polarity on the photochemical reaction mechanisms of 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a molecule with similarities to 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile. Their findings highlight how solvent polarity can tune the barrier height for twisted intramolecular charge transfer, leading to dual fluorescence in weakly polar environments. This study enhances the understanding of photochemical behaviors and could inform the development of fluorescent materials and sensors (Bohnwagner, Burghardt, & Dreuw, 2016).

Supramolecular Organic Frameworks

Yang et al. (2010) discussed the creation of a stable supramolecular organic framework (SOF) through the reaction of β-amino-β-(pyrid-4-yl)acrylonitrile with aromatic dicarboxaldehydes. This framework exhibited exceptional thermal stability, permanent porosity, and significant gas storage capabilities, highlighting potential applications in gas storage and separation technologies (Yang et al., 2010).

Synthesis of Pyrrolo-Pyridines and Related Compounds

Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, offering a pathway to synthesize various heterocyclic compounds including pyrrolo-pyridines. This method could be pivotal for creating novel organic compounds with potential applications in drug development and material science (Davis, Wakefield, & Wardell, 1992).

Multicomponent Reactions for Synthesis

Soleimani and Zainali (2011) reported on a novel four-component reaction involving 2-formylbenzoic acids, highlighting the efficiency in preparing complex organic compounds. This method underscores the versatility of reactions involving compounds like this compound in synthesizing intricate molecules for pharmaceutical and chemical industries (Soleimani & Zainali, 2011).

Antifolate Agents and Antitumor Activity

Gangjee et al. (2007) synthesized a series of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating significant antitumor activity and inhibition of dihydrofolate reductase. This research indicates the potential of structurally related compounds in cancer therapy and the design of new antifolate agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Propriétés

IUPAC Name |

2-(2-formylpyrrol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNWZZOYLIEVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)

![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)

![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)